molecular formula C19H15N3O3 B2955280 methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate CAS No. 921568-00-5

methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate

Cat. No. B2955280
CAS RN: 921568-00-5
M. Wt: 333.347
InChI Key: APQUDOMQZHWVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate” is a complex organic compound that contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate .


Molecular Structure Analysis

The molecular structure of “methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate” is likely to be complex due to the presence of multiple functional groups. The presence of the oxadiazole ring and the indole ring adds to the complexity of the structure .


Chemical Reactions Analysis

The chemical reactions involving “methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate” are likely to be diverse due to the presence of multiple reactive sites. The oxadiazole ring is known to undergo various chemical reactions, making it important for molecule planning .

Scientific Research Applications

Liquid Crystal Technology

A study synthesized 1,3,4-oxadiazole derivatives, including methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate, and explored their mesomorphic behaviors. These compounds displayed nematic and/or smectic A mesophases, indicating their potential application in liquid crystal displays and devices due to their photoluminescent properties and wide mesomorphic temperature ranges (Han et al., 2010).

Chemosensor Development

Researchers developed novel anion sensors incorporating the 1,3,4-oxadiazole unit, showing selective and colorimetric fluoride detection. The presence of adjacent phenolic hydroxyl and 1,3,4-oxadiazole units allowed for strong intramolecular hydrogen bonds, enabling these compounds to serve as effective chemosensors for fluoride ions, which is crucial for environmental monitoring and healthcare applications (Ma et al., 2013).

Corrosion Inhibition

The effectiveness of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in acidic environments has been demonstrated. These compounds form protective layers on the metal surface, reducing corrosion, which is significant for extending the life of metal components in industrial applications (Ammal et al., 2018).

Crystal Engineering

A study involving methyl 2-(carbazol-9-yl)benzoate, related to the compound , showed how pressure could induce a phase transition in crystals. This research provides insights into the role of crystal packing and structure in determining the physical properties of materials, important for designing new pharmaceuticals and materials (Johnstone et al., 2010).

Antibacterial Properties

Compounds featuring the 1,3,4-oxadiazole moiety have been studied for their antibacterial activities. These studies highlight the potential of such derivatives in developing new antibacterial agents, which is critical in the fight against drug-resistant bacteria (Kakanejadifard et al., 2013).

Future Directions

The future directions for research on “methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of new synthetic strategies for 1,2,4-oxadiazole as anti-infective agents could also be a promising area of future research .

properties

IUPAC Name

methyl 4-[[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-24-19(23)14-8-6-13(7-9-14)11-22-16-5-3-2-4-15(16)10-17(22)18-21-20-12-25-18/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQUDOMQZHWVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C4=NN=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.